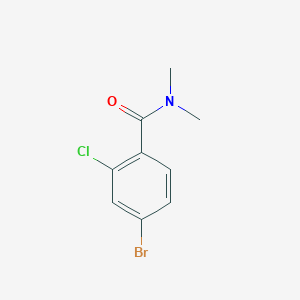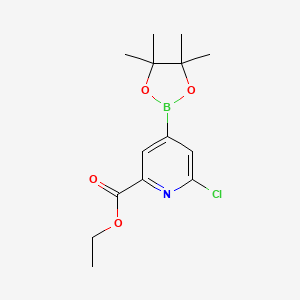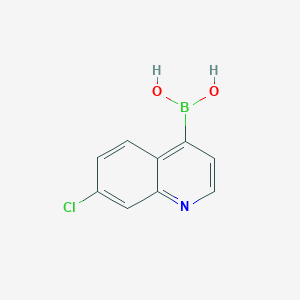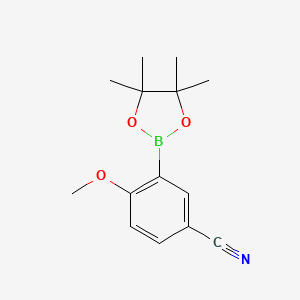
6,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride
描述
6,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride is a chemical compound with the molecular formula C₁₈H₁₄ClNO and a molecular weight of 295.77 g/mol . It belongs to the class of quinoline derivatives and is known for its unique properties, such as fluorescence and photochemical activity. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology.
准备方法
The synthesis of 6,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride typically involves the reaction of 6,8-dimethyl-2-phenylquinoline with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
Starting Material: 6,8-Dimethyl-2-phenylquinoline
Reagent: Thionyl chloride (SOCl₂)
Reaction Conditions: Reflux
The reaction results in the formation of this compound along with the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. This method is commonly used in laboratory settings for the preparation of this compound .
化学反应分析
6,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols. Common reagents for these reactions include primary or secondary amines, alcohols, and thiols under basic conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to form 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid.
科学研究应用
6,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s fluorescence properties are utilized in various biological assays and imaging techniques.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments
作用机制
The mechanism of action of 6,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorine atom in the carbonyl chloride group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives with different properties and applications .
相似化合物的比较
6,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride can be compared to other quinoline derivatives, such as:
2-Phenylquinoline-4-carbonyl chloride: Lacks the methyl groups at positions 6 and 8, which can affect its reactivity and properties.
6-Methyl-2-phenylquinoline-4-carbonyl chloride: Contains only one methyl group at position 6, leading to different steric and electronic effects.
8-Methyl-2-phenylquinoline-4-carbonyl chloride: Contains only one methyl group at position 8, also resulting in different reactivity and properties.
属性
IUPAC Name |
6,8-dimethyl-2-phenylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-11-8-12(2)17-14(9-11)15(18(19)21)10-16(20-17)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWNXEHEHMJASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801229396 | |
| Record name | 6,8-Dimethyl-2-phenyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801229396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160254-87-4 | |
| Record name | 6,8-Dimethyl-2-phenyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Dimethyl-2-phenyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801229396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester](/img/structure/B1420523.png)


![methyl 7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1420531.png)






![5-[(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoic acid](/img/structure/B1420539.png)

